molecular formula C30H20IN3O2 B11610561 2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one

2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4(3H)-one

Cat. No.: B11610561
M. Wt: 581.4 g/mol
InChI Key: HOCLJTQYUMICIR-MOHJPFBDSA-N
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Description

2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . The structure of this compound features a quinazolinone core, an indole moiety, and an iodine atom, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Quinazolinone derivatives with substituted functional groups.

Scientific Research Applications

2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with various molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cancer cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-chloro-3-phenyl-3,4-dihydroquinazolin-4-one
  • 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-bromo-3-phenyl-3,4-dihydroquinazolin-4-one

Uniqueness

The presence of the iodine atom at the 6-position of the quinazolinone core makes 2-{[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-6-iodo-3-phenyl-3,4-dihydroquinazolin-4-one unique. Iodine’s larger atomic size and higher electronegativity compared to chlorine and bromine can significantly influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C30H20IN3O2

Molecular Weight

581.4 g/mol

IUPAC Name

2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4-one

InChI

InChI=1S/C30H20IN3O2/c31-21-15-16-26-25(17-21)30(36)34(22-11-5-2-6-12-22)28(32-26)18-24-23-13-7-8-14-27(23)33(29(24)35)19-20-9-3-1-4-10-20/h1-18H,19H2/b24-18-

InChI Key

HOCLJTQYUMICIR-MOHJPFBDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/C4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6)C2=O

Origin of Product

United States

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